molecular formula C14H10Cl2N2 B8525593 1,2-Bis(chloro(phenyl)methylene)hydrazine CAS No. 729-44-2

1,2-Bis(chloro(phenyl)methylene)hydrazine

Cat. No. B8525593
CAS RN: 729-44-2
M. Wt: 277.1 g/mol
InChI Key: SAZIGIAVMOYTBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09397299B2

Procedure details

4.5 g (16 mmol) of 1,2-bis(chloro(phenyl)methylene)hydrazine, 2.0 g (16 mmol) of 4-bromoaniline, and 30 mL of N,N-dimethylaniline were put into a 100 mL three-neck flask, and nitrogen substitution was performed on the contents of the flask. The mixture was stirred at 135° C. for 5 hours. After the reaction, a solid was precipitated out with the reactive solution being added to approximately 100 mL of 1 N diluted hydrochloric acid and the mixture being stirred for 30 minutes. Suction filtration was performed on the precipitated solid, and a solid was obtained. The obtained solid was dissolved in toluene and washed with water and a saturated sodium carbonate solution, in the order given. Magnesium sulfate was added to an organic layer, and the mixture was dried. Suction filtration was performed on the mixture to remove the magnesium sulfate, and thus a filtrate was obtained. The solid, which was obtained by condensation of the obtained filtrate, was recrystallized with a mixed solvent of ethanol and hexane, so that 2.3 g of a powdery white solid, which was the object of the synthesis, was obtained at a yield of 38%.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)=[N:3][N:4]=[C:5](Cl)[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.[Br:19][C:20]1[CH:26]=[CH:25][C:23]([NH2:24])=[CH:22][CH:21]=1.CN(C)C1C=CC=CC=1>C1(C)C=CC=CC=1>[Br:19][C:20]1[CH:26]=[CH:25][C:23]([N:24]2[C:5]([C:6]3[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=3)=[N:4][N:3]=[C:2]2[C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)=[CH:22][CH:21]=1

Inputs

Step One
Name
Quantity
4.5 g
Type
reactant
Smiles
ClC(=NN=C(C1=CC=CC=C1)Cl)C1=CC=CC=C1
Name
Quantity
2 g
Type
reactant
Smiles
BrC1=CC=C(N)C=C1
Name
Quantity
30 mL
Type
reactant
Smiles
CN(C1=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
135 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 135° C. for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the reaction
CUSTOM
Type
CUSTOM
Details
a solid was precipitated out with the reactive solution
ADDITION
Type
ADDITION
Details
being added to approximately 100 mL of 1 N diluted hydrochloric acid
STIRRING
Type
STIRRING
Details
the mixture being stirred for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
Suction filtration
CUSTOM
Type
CUSTOM
Details
a solid was obtained
WASH
Type
WASH
Details
washed with water
ADDITION
Type
ADDITION
Details
Magnesium sulfate was added to an organic layer
CUSTOM
Type
CUSTOM
Details
the mixture was dried
FILTRATION
Type
FILTRATION
Details
Suction filtration
CUSTOM
Type
CUSTOM
Details
to remove the magnesium sulfate
CUSTOM
Type
CUSTOM
Details
thus a filtrate was obtained
CUSTOM
Type
CUSTOM
Details
The solid, which was obtained by condensation of the obtained filtrate
CUSTOM
Type
CUSTOM
Details
was recrystallized with a mixed solvent of ethanol and hexane, so that 2.3 g of a powdery white solid, which
CUSTOM
Type
CUSTOM
Details
the object of the synthesis
CUSTOM
Type
CUSTOM
Details
was obtained at a yield of 38%

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
Smiles
BrC1=CC=C(C=C1)N1C(=NN=C1C1=CC=CC=C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.